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Compound of Interest

Compound Name:
2-Methylbenzo[d]oxazole-5-

carboxylic acid

Cat. No.: B1359678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Methylbenzo[d]oxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and

drug development. Due to the limited availability of complete, publicly accessible experimental

spectra for this specific compound, this guide combines predicted data with established

principles of spectroscopic analysis for its constituent functional groups. The information herein

serves as a valuable resource for the identification, characterization, and quality control of this

and structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic values for 2-
Methylbenzo[d]oxazole-5-carboxylic acid. These predictions are based on analogous

compounds and established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~12.0 - 13.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~8.2 - 8.4 Singlet 1H Aromatic H (H-4)

~8.0 - 8.2 Doublet 1H Aromatic H (H-6)

~7.6 - 7.8 Doublet 1H Aromatic H (H-7)

~2.6 - 2.8 Singlet 3H Methyl (-CH₃)

Solvent: DMSO-d₆

¹³C NMR (Expected)

Chemical Shift (δ, ppm) Assignment

~167 Carboxylic Acid Carbonyl (-COOH)

~165 C2 (Oxazole Ring)

~150 C7a (Oxazole Ring)

~142 C3a (Oxazole Ring)

~128 C5 (Aromatic Ring)

~125 C6 (Aromatic Ring)

~122 C4 (Aromatic Ring)

~111 C7 (Aromatic Ring)

~15 Methyl Carbon (-CH₃)

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data (Expected)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

1710-1680 Strong C=O stretch (Carboxylic Acid)

~1620, 1580, 1480 Medium-Strong
C=C and C=N stretching

(Aromatic and Oxazole Rings)

~1300 Medium C-O stretch (Carboxylic Acid)

~1250 Medium
Asymmetric C-O-C stretch

(Oxazole Ring)

~1050 Medium
Symmetric C-O-C stretch

(Oxazole Ring)

Table 3: Mass Spectrometry (MS) Data (Expected)
m/z Interpretation

177 [M]⁺ (Molecular Ion)

162 [M - CH₃]⁺

132 [M - COOH]⁺

104 [M - COOH - CO]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 2-Methylbenzo[d]oxazole-5-carboxylic acid.

Synthesis
A plausible synthetic route involves the condensation of 3-amino-4-hydroxybenzoic acid with

acetic anhydride.

Procedure:
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A mixture of 3-amino-4-hydroxybenzoic acid and an excess of acetic anhydride is heated at

reflux for 2-4 hours.

The reaction mixture is cooled to room temperature, and the excess acetic anhydride is

removed under reduced pressure.

The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove

impurities.

The crude product is then recrystallized from an appropriate solvent system (e.g.,

ethanol/water) to yield pure 2-Methylbenzo[d]oxazole-5-carboxylic acid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR

spectrometer.

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the solid sample is finely ground with KBr and

pressed into a thin pellet.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

electron impact (EI) source is used.

Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z

range.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural confirmation of a synthesized compound like 2-Methylbenzo[d]oxazole-5-
carboxylic acid.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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